2-((2-chlorobenzyl)thio)-3-isobutyl-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-((2-chlorobenzyl)thio)-3-isobutyl-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide” is a complex organic molecule. It contains a quinazoline core, which is a type of heterocyclic compound. The quinazoline core is substituted with various functional groups including a chlorobenzyl thioether, an isobutyl group, a propylcarboxamide, and a ketone .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The quinazoline core would provide a rigid, planar structure, while the various substituents would add steric bulk and potentially influence the overall conformation of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the various functional groups present. For example, the chlorobenzyl thioether could potentially undergo nucleophilic substitution reactions, while the amide could participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of polar functional groups like the amide could increase its solubility in polar solvents .Scientific Research Applications
Synthesis Techniques
Novel synthetic routes to quinazoline derivatives have been explored, emphasizing the efficiency and versatility of these methods. For example, Callingham et al. (2015) described a high-yielding, one-step synthesis of 2-chloroquinazolin-4-ols from 2-aminoamides using thiophosgene, showcasing an innovative approach to quinazoline synthesis (Callingham, F. Blum, & G. Pavé, 2015). Similarly, Patel and Patel (2010) reported the synthesis of 2-substituted phenyl-3-{1-cyclopropyl-6-fluoro-7-[4-(4-methoxyphenylpiperazin-1-yl)]-4-oxo-1,4-dihydroquinoline} carboxamido-1,3-thiazolidin-4-ones, illustrating the creation of quinazoline-based compounds with potential therapeutic uses (N. Patel & S. D. Patel, 2010).
Structural Studies
Research on the structure of quinazoline derivatives has provided insights into their molecular configurations and potential interactions. Abbasi et al. (2011) conducted a structural study on 3-chloro-N-(8'-quinolyl)benzo[b]thiophene-2-carboxamide, revealing the stability of its structure through hydrogen bonds, π-π, and CH-π interactions, highlighting the importance of structural analysis in understanding compound properties (A. Abbasi, S. Zamanian, S. Tarighi, & Alireza Badiei, 2011).
Antimicrobial Activities
Several studies have explored the antimicrobial potential of quinazoline derivatives. Hamidi et al. (2015) synthesized benzo[2,3][1,4]thio- or oxazepino[7,6-b]quinolines and evaluated their antibacterial and antifungal activities, with some compounds showing moderate to good activity (Hoda Hamidi, M. Heravi, M. Tajbakhsh, M. Shiri, H. A. Oskooie, S. A. Shintre, & N. Koorbanally, 2015). This suggests that quinazoline derivatives could have significant applications in developing new antimicrobial agents.
Pharmacological Potentials
Beyond antimicrobial activities, quinazoline derivatives have been investigated for various pharmacological properties. For instance, the synthesis and evaluation of novel thio- and oxazepino[7,6-b]quinolines for their potential antimicrobial agents by Hamidi et al. (2015) opens the door to exploring these compounds for broader therapeutic applications (Hoda Hamidi et al., 2015).
Mechanism of Action
properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-3-(2-methylpropyl)-4-oxo-N-propylquinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN3O2S/c1-4-11-25-21(28)16-9-10-18-20(12-16)26-23(27(22(18)29)13-15(2)3)30-14-17-7-5-6-8-19(17)24/h5-10,12,15H,4,11,13-14H2,1-3H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STOUZYCRXYWISG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC=CC=C3Cl)CC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-chlorobenzyl)thio)-3-isobutyl-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.